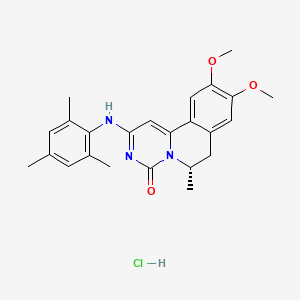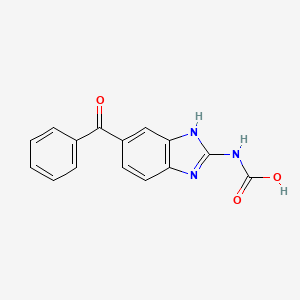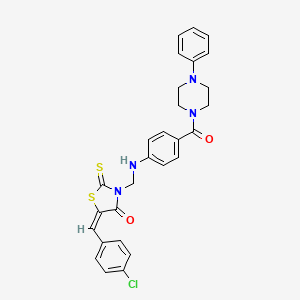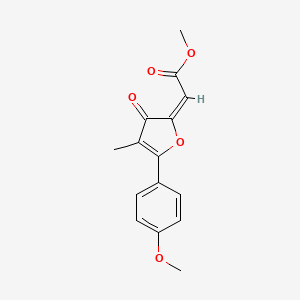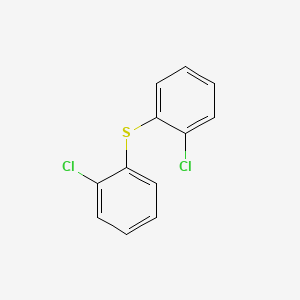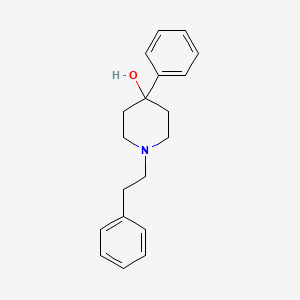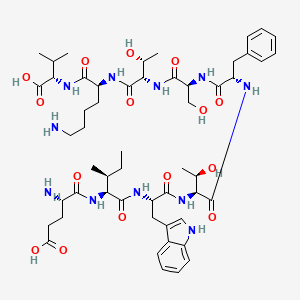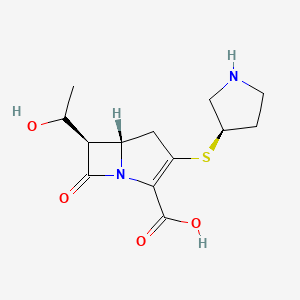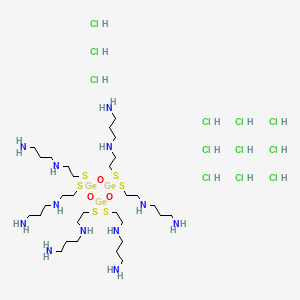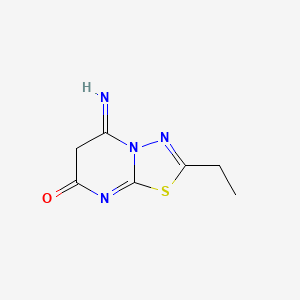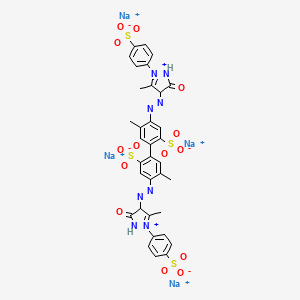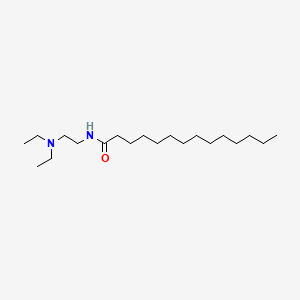
Tetradecanamide, N-(2-(diethylamino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecanamide, N-(2-(diethylamino)ethyl)- is a chemical compound with the molecular formula C14H29NO. It is also known by other names such as Myristamide, Myristic acid amide, Myristic amide, and Tetradecylamide . This compound is characterized by its white to slightly yellow solid form and is known for its various applications in different fields.
Métodos De Preparación
The synthesis of Tetradecanamide, N-(2-(diethylamino)ethyl)- involves the reaction of tetradecanoic acid with diethylamine. The reaction typically occurs under controlled conditions, often involving the use of a solvent and a catalyst to facilitate the process. The industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and yield of the compound .
Análisis De Reacciones Químicas
Tetradecanamide, N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced amide derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Aplicaciones Científicas De Investigación
Tetradecanamide, N-(2-(diethylamino)ethyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial products, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of Tetradecanamide, N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Tetradecanamide, N-(2-(diethylamino)ethyl)- can be compared with other similar compounds such as:
Myristamide: Similar in structure but may have different functional groups.
Myristic acid amide: Another related compound with slight variations in its chemical structure.
Tetradecylamide: Shares similarities in its carbon chain length but differs in its functional groups.
These comparisons highlight the uniqueness of Tetradecanamide, N-(2-(diethylamino)ethyl)- in terms of its specific chemical structure and properties .
Propiedades
Número CAS |
109935-18-4 |
|---|---|
Fórmula molecular |
C20H42N2O |
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]tetradecanamide |
InChI |
InChI=1S/C20H42N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22(5-2)6-3/h4-19H2,1-3H3,(H,21,23) |
Clave InChI |
MAQKRCTXJZAGIE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


